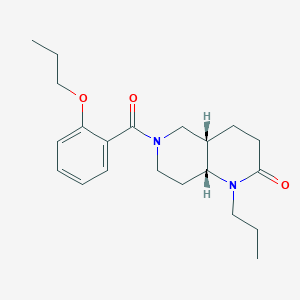![molecular formula C17H13N3 B5347898 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are worth exploring.
Wirkmechanismus
The mechanism of action of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to be particularly effective against certain types of cancer cells, such as breast cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can help to slow down the growth and spread of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine in lab experiments is that it has been shown to be relatively safe and non-toxic. Additionally, this compound is relatively easy to synthesize, which makes it a convenient choice for researchers. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Zukünftige Richtungen
There are many potential future directions for the study of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine. One possible direction is the development of new anticancer drugs based on this compound. Additionally, further research could be done to explore the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory conditions. Finally, research could be done to explore the potential use of this compound in other areas of scientific research, such as drug discovery and development.
Synthesemethoden
The synthesis of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine involves a multi-step process that includes the reaction of 2-aminopyrazole with 1-bromo-2-naphthalene in the presence of a palladium catalyst. The resulting intermediate product is then subjected to cyclization with the help of a base, followed by further reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in scientific research. One of the areas where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-methyl-7-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-12-11-17-18-10-9-16(20(17)19-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAUDPUTAFYAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-azepanone](/img/structure/B5347824.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5347830.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5347836.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine](/img/structure/B5347839.png)
![ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5347847.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5347851.png)
![4-[(2-chloro-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5347864.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[4-(2-thienyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347873.png)
![{1-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]cyclobutyl}methanol](/img/structure/B5347876.png)
![7-butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5347878.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5347881.png)
![4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5347891.png)

![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)